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Bicyclo[4.2.1]nona-2,4,7-trien-9-one

Cat. No.: B14685270
CAS No.: 34733-74-9
M. Wt: 132.16 g/mol
InChI Key: QNWYHEJARIDZAR-UHFFFAOYSA-N
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Description

Contextualization within Bridged Polycyclic Hydrocarbon Chemistry

Bridged polycyclic hydrocarbons are a class of organic compounds characterized by having at least two rings that share two non-adjacent carbon atoms, known as bridgehead carbons. libretexts.org These compounds, including Bicyclo[4.2.1]nona-2,4,7-trien-9-one, are noted for their rigid molecular frameworks which project substituents into precise regions of three-dimensional space. researchgate.net This structural rigidity, often accompanied by significant ring strain, can lead to unique chemical reactivity and behavior. researchgate.net

The nomenclature of these systems, such as "bicyclo[4.2.1]nonane," provides specific information about their structure. The prefix "bicyclo" indicates two rings, "nonane" specifies a total of nine carbon atoms, and the numbers in the brackets [4.2.1] denote the number of carbon atoms in the bridges connecting the two bridgehead carbons. libretexts.org

| Rigid Structure | The molecule has limited conformational flexibility. researchgate.net | This rigidity makes it a useful scaffold in various chemical applications. researchgate.netatomfair.com |

The study of such compounds is important for several reasons: they present interesting topological structures, their synthesis poses challenges that drive advances in organic synthesis, and their distinct geometries have potential applications in materials science and medicinal chemistry. researchgate.net

Historical Development of Research on this compound

The investigation into this compound gained significant momentum with the work of Harold Shechter and his colleagues in the early 1970s. A pivotal 1972 paper detailed the synthesis and chemistry of the compound, laying the groundwork for future research. acs.orgacs.orgelsevierpure.com This initial study explored its synthesis from dilithium (B8592608) cyclooctatetraenide and dimethylcarbamoyl chloride. elsevierpure.com

The research also described several key reactions of the ketone, including its decarbonylation to cyclooctatetraene (B1213319) upon irradiation and its stereochemically controlled reactions with nucleophiles like phenyllithium (B1222949) and sodium borohydride (B1222165). elsevierpure.com Furthermore, the study investigated the behavior of related intermediates, such as the corresponding carbene and cation, which were found to undergo isomerization and rearrangement. acs.orgelsevierpure.com

Subsequent research has continued to explore the rich chemistry of this system. Studies have focused on the rearrangement reactions of bicyclo[4.2.1]nona-2,4,7-trien-9-yl cations, providing deeper insights into carbocation chemistry. acs.org Researchers have also investigated the protonation of related alcohols like syn-9-hydroxybicyclo[4.2.1]nona-2,4,7-triene to unequivocally establish the sites of protonation on the triene system. oup.com

Significance of the Bicyclo[4.2.1]nonane Core in Organic Synthesis and Structural Studies

The bicyclo[4.2.1]nonane framework, the structural core of this compound, is a key structural motif in a variety of contexts, from natural products to synthetic intermediates. nih.govacs.org

Its significance is highlighted by its presence in several biologically active terpenoids. mdpi.commdpi.com Natural products containing this skeleton have demonstrated notable biological activities, including antitumor properties. acs.orgmdpi.com This has made the synthesis of functionalized bicyclo[4.2.1]nonane derivatives an area of active research. acs.orgmdpi.com

Table 2: Examples of Natural Products Containing the Bicyclo[4.2.1]nonane Core

Compound Class Noted Biological Activity
Longifolene Terpenoid Precursor to other biologically active compounds. acs.orgmdpi.com
Culmorin Terpenoid Metabolite with potential biological activities. mdpi.com
Mediterraneols Terpenoid Exhibit antitumor activity. mdpi.com

| Secolongifolenediol | Terpenoid | Exhibits antitumor activity. mdpi.com |

In organic synthesis, the bicyclo[4.2.1]nonane skeleton serves as a versatile building block. atomfair.comnih.gov Modern synthetic methods, such as cobalt- and titanium-catalyzed [6π + 2π] cycloaddition reactions, have been developed to efficiently construct substituted bicyclo[4.2.1]nona-2,4,7-trienes. mdpi.comnih.govnih.govresearchgate.net These methods allow for the introduction of various functional groups, creating a library of compounds that can be used as precursors for pharmaceuticals and other complex molecular targets. mdpi.comnih.gov Studies have shown that synthetic derivatives of the bicyclo[4.2.1]nonane core can exhibit significant cytotoxic activity against various tumor cell lines. acs.orgnih.govresearchgate.net

The rigid and well-defined structure of the bicyclo[4.2.1]nonane core also makes it an excellent platform for studying fundamental concepts in physical organic chemistry, such as through-space and through-bond interactions, and for probing the geometric requirements of chemical reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O B14685270 Bicyclo[4.2.1]nona-2,4,7-trien-9-one CAS No. 34733-74-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34733-74-9

Molecular Formula

C9H8O

Molecular Weight

132.16 g/mol

IUPAC Name

bicyclo[4.2.1]nona-2,4,7-trien-9-one

InChI

InChI=1S/C9H8O/c10-9-7-3-1-2-4-8(9)6-5-7/h1-8H

InChI Key

QNWYHEJARIDZAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C=CC(C2=O)C=C1

Origin of Product

United States

Synthetic Methodologies for Bicyclo 4.2.1 Nona 2,4,7 Trien 9 One and Its Derivatives

Classical Approaches to Bicyclo[4.2.1]nona-2,4,7-trien-9-one Synthesis

One of the foundational synthetic routes to this compound involves the use of cyclooctatetraenide precursors. elsevierpure.comresearchgate.net A key method involves the reaction of dilithium (B8592608) cyclooctatetraenide with dimethylcarbamoyl chloride. elsevierpure.com This reaction, followed by acidification, yields the target bicyclic ketone. elsevierpure.comresearchgate.net This approach leverages the aromatic character of the 10-pi electron cyclooctatetraenide dianion to construct the bridged nine-membered ring system. The reaction introduces a carbonyl group at the C-9 bridge position, providing a versatile functional handle for further chemical transformations. elsevierpure.comacs.org

While the synthesis from cyclooctatetraenide dianion is a well-documented classical approach, the literature heavily emphasizes modern catalytic methods for constructing the bicyclo[4.2.1]nona-2,4,7-triene skeleton due to their efficiency and functional group tolerance. semanticscholar.org Other established, non-catalytic routes are less frequently cited in recent studies. Research has also explored the chemical behavior of this compound, including its decarbonylation upon irradiation to form cyclooctatetraene (B1213319) and its isomerization to 1-indanone (B140024) in the presence of boron trifluoride. elsevierpure.comacs.org Additionally, ring expansion reactions using diazomethane (B1218177) have been reported to produce bicyclo[4.2.2]deca-2,4,9-trien-7-one. elsevierpure.comacs.org

Catalytic Cycloaddition Strategies for Bicyclo[4.2.1]nona-2,4,7-trienes

Catalytic cycloaddition reactions, particularly [6π + 2π] cycloadditions, represent a powerful and versatile strategy for synthesizing the bicyclo[4.2.1]nona-2,4,7-triene scaffold. mdpi.com These methods often employ transition metal catalysts to facilitate the reaction between a six-pi-electron system (typically a cycloheptatriene (B165957) derivative) and a two-pi-electron system (an alkyne or allene). mdpi.comacs.org

Cobalt-based catalytic systems have proven particularly effective in mediating [6π + 2π] cycloadditions to form bicyclo[4.2.1]nonatriene derivatives. mdpi.comnih.gov A highly efficient three-component system, Co(acac)₂(dppe)/Zn/ZnI₂, has been developed for these transformations. mdpi.comnih.gov This catalyst is tolerant of a wide range of functional groups, enabling the synthesis of diverse, functionally substituted bicyclic products in high yields. nih.govnih.gov

The [6π + 2π] cycloaddition of 2-tropylcyclohexanone with various terminal alkynes has been successfully achieved using the Co(acac)₂(dppe)/Zn/ZnI₂ catalytic system. nih.gov This reaction proceeds under mild conditions (60 °C) to afford previously inaccessible, functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes. nih.gov The process demonstrates high efficiency, with yields ranging from 70% to 89%. nih.gov The versatility of this method is highlighted by its compatibility with alkynes bearing nitrile, ester, acetyl, phthalimide (B116566), and sulfide (B99878) functional groups. nih.gov

Table 1: Cobalt-Catalyzed [6π + 2π] Cycloaddition of 2-Tropylcyclohexanone with Terminal Alkynes Reaction conditions: 10 mol % Co(acac)₂(dppe), 30 mol % Zn, 20 mol % ZnI₂, in 1,2-dichloroethane (B1671644) (DCE) at 60 °C for 20 hours.

Alkyne ReactantFunctional Group (R)Product Yield (%)
Hex-1-yne-C₄H₉85
Phenylacetylene-C₆H₅89
4-Phenylbut-1-yne-(CH₂)₂C₆H₅82
Prop-2-yn-1-ol-CH₂OH75
Pent-4-ynenitrile-(CH₂)₂CN79
Methyl propiolate-CO₂Me70
2-(Prop-2-yn-1-yl)isoindoline-1,3-dione-CH₂-N(CO)₂C₆H₄81
Prop-2-yn-1-yl(phenyl)sulfane-CH₂SPh78

Data sourced from Dzhemileva, L. U., et al. (2021). nih.gov

Expanding the scope of cobalt-catalyzed cycloadditions, researchers have utilized 1-benzoylcycloheptatriene as the 6π component in reactions with terminal alkynes. mdpi.com This approach, also employing the Co(acac)₂(dppe)/Zn/ZnI₂ system, successfully produces novel O- and N-containing bicyclo[4.2.1]nona-2,4,7-trienes in high yields of 80–84%. mdpi.comsemanticscholar.org The reaction with terminal alkynes such as hexyne-1 and 4-pentynenitrile results in the formation of two regioisomers in a 1:1 ratio, both of which can be isolated. mdpi.com

Table 2: Cobalt-Catalyzed [6π + 2π] Cycloaddition of 1-Benzoylcycloheptatriene with Terminal Alkynes Reaction conditions: 1-benzoylcycloheptatriene (1 mmol), alkyne (1.3 mmol), Co(acac)₂(dppe) (0.10 mmol), Zn (0.3 mmol), ZnI₂ (0.20 mmol), in 1,2-dichloroethane (DCE) at 60 °C for 20 hours.

Alkyne ReactantRegioisomer RatioTotal Yield (%)
Hexyne-11:184
4-Pentynenitrile1:180

Data sourced from Kadikova, G. N., et al. (2021). mdpi.comresearchgate.net

Cobalt-Catalyzed [6π + 2π] Cycloadditions

Development and Application of Multi-Component Catalytic Systems (e.g., Co(acac)2(dppe)/Zn/ZnI2)

A significant advancement in the synthesis of bicyclo[4.2.1]nona-2,4,7-triene derivatives involves the use of a three-component catalytic system, Co(acac)2(dppe)/Zn/ZnI2. rowan.edumdpi.comnih.govacs.orgmdpi.com This system has proven effective in catalyzing the [6π + 2π] cycloaddition of substituted 1,3,5-cycloheptatrienes with various alkynes. mdpi.commdpi.com

The reaction typically proceeds under mild conditions, for instance, at 60°C in 1,2-dichloroethane (DCE) for 20 hours, and affords the desired bicyclic products in high yields, often ranging from 70% to 89%. mdpi.comacs.org For example, the reaction of 1-benzoylcycloheptatriene with terminal alkynes like hexyn-1 and 4-pentynenitrile, catalyzed by this cobalt system, yields substituted bicyclo[4.2.1]nona-2,4,7-trienes in 80–84% yields. mdpi.com Similarly, the cycloaddition of 2-tropylcyclohexanone with terminal alkynes under the same catalytic conditions provides the corresponding derivatives in 70-89% yields. acs.org

This catalytic system is versatile, accommodating a range of functional groups on both the cycloheptatriene and the alkyne partner. acs.org This versatility is crucial for the synthesis of a diverse library of bicyclo[4.2.1]nona-2,4,7-triene derivatives for further investigation. nih.govacs.org

Table 1: Examples of Co(I)-Catalyzed [6π + 2π] Cycloaddition Reactions

Cycloheptatriene Derivative Alkyne Product Yield (%) Reference
1-Benzoylcycloheptatriene Hexyn-1 84 mdpi.com
1-Benzoylcycloheptatriene 4-Pentynenitrile 80 mdpi.com
2-Tropylcyclohexanone Butylacetylene 89 acs.orgnih.gov
2-Tropylcyclohexanone Octylacetylene 86 acs.orgnih.gov
N-carbocholesteroxyazepine Various terminal alkynes 79-95 nih.gov

Titanium-Catalyzed [6π + 2π] Cycloadditions

Titanium-based catalytic systems have also been successfully employed for the synthesis of bicyclo[4.2.1]nona-2,4,7-trienes through [6π + 2π] cycloaddition reactions. mdpi.comresearchgate.net A commonly used catalyst is the two-component system Ti(acac)2Cl2-Et2AlCl. mdpi.comresearchgate.netresearchgate.netnih.gov

This method has been applied to the reaction of 7-substituted and 1-substituted 1,3,5-cycloheptatrienes with various alkynes, yielding substituted bicyclo[4.2.1]nona-2,4,7-trienes in high yields, up to 90%. researchgate.netresearchgate.net For instance, the reaction of 1-methyl- or 1-benzyl-1,3,5-cycloheptatrienes with Si-containing alkynes in the presence of Ti(acac)2Cl2-Et2AlCl proceeds to give the corresponding bicyclic products as single regioisomers. mdpi.com

The titanium-catalyzed approach offers an alternative to the cobalt-based systems and has been shown to be effective for a range of substrates, expanding the toolkit for the synthesis of these important bicyclic compounds. mdpi.comresearchgate.netresearchgate.netnih.gov

Stereoselective and Regioselective Aspects of Cycloaddition Reactions

The stereoselectivity and regioselectivity of the cycloaddition reactions are critical aspects that determine the structure of the final this compound derivatives.

In the Co(I)-catalyzed [6π + 2π] cycloaddition of 1-benzoylcycloheptatriene with terminal alkynes, the products are formed as a 1:1 mixture of two regioisomers. mdpi.com Similarly, the reaction of 2-tropylcyclohexanone with terminal alkynes yields a mixture of syn- and anti-stereoisomers, with the ratio depending on the specific alkyne used. For example, with butylacetylene and octylacetylene, the syn/anti ratio is 1:1.3. acs.orgnih.gov

In contrast, the titanium-catalyzed [6π + 2π] cycloaddition of 1-substituted cycloheptatrienes with Si-containing alkynes has been reported to produce a single regioisomer. mdpi.com This highlights the influence of the catalytic system on the regiochemical outcome of the reaction.

The stereochemical control in these reactions is influenced by the coordination of the cycloheptatriene to the metal catalyst, which alters the symmetry of the frontier orbitals in the triene. researchgate.net The specific nature of the catalyst and the substituents on the reactants play a crucial role in determining the facial selectivity and the resulting stereochemistry of the bicyclic product.

Functionalization and Derivatization of the this compound Core

The this compound core serves as a versatile scaffold for the introduction of diverse functional groups and the synthesis of structurally modified analogues. elsevierpure.com

Introduction of Diverse Functional Groups

The ketone group at the 9-position of the this compound core is a key site for functionalization. It can undergo a variety of reactions to introduce new functionalities. For example, it can be converted to its corresponding oxime, tosylhydrazone, and 2,4-dinitrophenylhydrazone. elsevierpure.com The oxime can further undergo a Beckmann fragmentation to yield cyano-1,3,5,7-cyclooctatetraene. elsevierpure.com

Nucleophilic addition to the ketone is also a common strategy. Reaction with phenyllithium (B1222949) or sodium borohydride (B1222165) leads to the formation of the corresponding syn-9-hydroxy derivatives with stereochemical control. elsevierpure.com Furthermore, ring expansion can be achieved through the reaction with diazomethane-lithium chloride, yielding bicyclo[4.2.2]deca-2,4,9-trien-7-one and a spiro-oxirane derivative. elsevierpure.com The ketone can also be converted to an ethylenedithioketal under acid-catalyzed conditions. elsevierpure.com

Synthesis of Structurally Modified Analogues

The synthetic methodologies described, particularly the cobalt- and titanium-catalyzed cycloadditions, allow for the direct synthesis of a wide range of structurally modified analogues by varying the cycloheptatriene and alkyne starting materials. mdpi.comacs.orgresearchgate.net This approach has been used to synthesize derivatives with various alkyl, aryl, and functional groups attached to the bicyclic core. acs.orgresearchgate.net

For instance, using 1-benzoylcycloheptatriene or 2-tropylcyclohexanone as the starting cycloheptatriene leads to the incorporation of a benzoyl or cyclohexanone (B45756) moiety, respectively, in the final product. mdpi.comacs.org Similarly, the use of functionally substituted terminal alkynes allows for the introduction of nitrile, ester, acetyl, and phthalimide groups, among others. acs.org This modularity enables the creation of a diverse library of this compound analogues with tailored properties for various applications.

Table 2: Examples of Functionalized this compound Derivatives

Starting Material Reagent Functional Group Introduced Reference
This compound Hydroxylamine Oxime elsevierpure.com
This compound Tosylhydrazine Tosylhydrazone elsevierpure.com
This compound Phenyllithium syn-9-Hydroxy-9-phenyl elsevierpure.com
This compound Sodium borohydride syn-9-Hydroxy elsevierpure.com
This compound Diazomethane-LiCl Ring expansion to bicyclo[4.2.2]decane elsevierpure.com

Mechanistic Investigations of Reactions Involving Bicyclo 4.2.1 Nona 2,4,7 Trien 9 One

Photochemical Transformations and Rearrangements

The photochemistry of Bicyclo[4.2.1]nona-2,4,7-trien-9-one reveals a complex landscape of competing reaction pathways, including decarbonylation and skeletal rearrangements, which are highly dependent on the method of photoexcitation. elsevierpure.comresearchgate.net

The photochemical behavior of this compound is dictated by the excitation method. elsevierpure.com Direct irradiation primarily leads to the extrusion of carbon monoxide, a process known as decarbonylation, yielding cyclooctatetraene (B1213319) as the main product. elsevierpure.comresearchgate.net Alongside this major pathway, minor products are formed through carbon-skeleton rearrangements. These include tricyclo[4.2.1.02,5]nona-3,7-dien-9-one and tricyclo[3.3.1.02,8]nona-2,7-dien-9-one. elsevierpure.comresearchgate.net

In contrast, when the photolysis is carried out in the presence of a sensitizer, the reaction pathway shifts significantly. elsevierpure.comresearchgate.net Sensitized photolysis predominantly results in the formation of the rearranged product, tricyclo[3.3.1.02,8]nona-2,7-dien-9-one, highlighting a different underlying mechanism compared to direct irradiation. elsevierpure.comresearchgate.net

Irradiation ConditionMajor ProductMinor ProductsPrimary Process
Direct IrradiationCyclooctatetraeneTricyclo[4.2.1.02,5]nona-3,7-dien-9-one, Tricyclo[3.3.1.02,8]nona-2,7-dien-9-oneDecarbonylation
Sensitized PhotolysisTricyclo[3.3.1.02,8]nona-2,7-dien-9-one-Skeletal Rearrangement

Mechanistic investigations have been extended to β,γ-cyclopropyl ketones derived from this compound. acs.orgresearchgate.net These derivatives are synthesized via the Simmons-Smith reaction of the parent trienone. researchgate.net The photochemistry of these derived ketones provides insights into the interactions between the carbonyl group and the cyclopropyl (B3062369) ring upon photoexcitation.

Photolysis of the reduced forms of these cyclopropyl ketones (i.e., the corresponding alcohols) results in complex mixtures of monocyclic olefins. researchgate.net The formation of these products proceeds through decarbonylation followed by the opening of the cyclopropane (B1198618) rings, demonstrating the significant influence of the cyclopropylcarbinyl moiety on the photochemical reaction course. researchgate.net

The divergent outcomes of direct versus sensitized photolysis of this compound strongly suggest the involvement of different electronic excited states. elsevierpure.comresearchgate.net In general, direct irradiation populates an initially excited singlet state (S₁), while sensitized photolysis populates the lowest triplet state (T₁). acs.orgresearchgate.net

The primary decarbonylation pathway to form cyclooctatetraene upon direct irradiation is characteristic of a reaction proceeding from the singlet excited state. elsevierpure.comresearchgate.net Conversely, the efficient skeletal rearrangement to tricyclo[3.3.1.02,8]nona-2,7-dien-9-one under sensitized conditions indicates that this transformation occurs via the triplet excited state. elsevierpure.comresearchgate.net The distinct reactivity of the S₁ and T₁ states is a common feature in ketone photochemistry, where the different electronic configurations and lifetimes of these states lead to separate reaction channels, such as α-cleavage (Norrish Type I) and hydrogen abstraction. researchgate.net The efficient intersystem crossing (ISC) to the triplet state, often observed in such rigid bicyclic systems, plays a crucial role in their photochemistry. beilstein-journals.org

Thermal Rearrangements

This compound and its derivatives can undergo thermally induced or catalyzed rearrangements, leading to significant structural transformations.

The this compound framework contains a 1,5-diene moiety within its seven-membered ring, making it a potential candidate for a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement, specifically the Cope rearrangement. masterorganicchemistry.comjk-sci.com The Cope rearrangement is a concerted, pericyclic reaction that proceeds through a cyclic, six-electron transition state. masterorganicchemistry.com In bicyclic systems, the geometry of this transition state, typically resembling a chair or a boat conformation, is critical in determining the reaction's feasibility and stereochemical outcome. acs.orgacs.org

While a simple thermal Cope rearrangement of the parent ketone is not prominently reported, the dynamics of such processes are well-studied in related bicyclic 1,5-dienes. nsf.gov The reaction is typically reversible, with the equilibrium position favoring the more thermodynamically stable isomer. masterorganicchemistry.comjk-sci.com In strained bicyclic systems, the release of ring strain can provide a significant thermodynamic driving force for the rearrangement. nsf.gov The stereochemistry of substituents on the diene framework plays a crucial role, with the reaction often proceeding through a chair-like transition state to minimize steric interactions. jk-sci.comacs.org

Beyond pericyclic reactions, this compound undergoes other isomerization processes under different conditions. A notable transformation is its acid-catalyzed rearrangement to 1-indanone (B140024) when treated with boron trifluoride. elsevierpure.com This process involves a significant skeletal reorganization from a bicyclic system to a fused aromatic derivative.

Furthermore, derivatives of the parent ketone also exhibit unique rearrangements. The carbene generated from the tosylhydrazone of this compound readily isomerizes to form indene, another aromatic product. elsevierpure.com These rearrangements highlight the propensity of the C9H10 framework to access more stable aromatic systems. acs.org

Cationic Rearrangements of the Bicyclo[4.2.1]nona-2,4,7-trienyl System

The bicyclo[4.2.1]nona-2,4,7-trienyl system has been a subject of significant interest due to its potential to form unique carbocationic intermediates and undergo complex rearrangements. Studies involving the generation and subsequent reactions of the bicyclo[4.2.1]nona-2,4,7-trien-9-yl cation have provided valuable insights into the mechanistic pathways governing these transformations.

Characterization of Carbocation Intermediates

Attempts to generate and directly observe the bicyclo[4.2.1]nona-2,4,7-trien-9-yl cation (3) have been challenging due to its high reactivity and propensity to rearrange. elsevierpure.com Early investigations focused on the solvolysis of precursor molecules. For instance, attempts to generate cation 3 from syn-bicyclo[4.2.1]nona-2,4,7-trien-9-yl tosylate (41) and di-syn-bicyclo[4.2.1]nona-2,4,7-trien-9-yl sulfite (B76179) (42) did not lead to the stable cation but resulted in rearrangement and elimination products. elsevierpure.comacs.org

In superacid media, related systems have been studied to understand the behavior of similar carbocations. For example, the investigation of 6-hydroxy selenide (B1212193) derivatives of bicyclo[4.2.1]nona-2,4,7-triene in superacid media did not lead to the formation of free C10-carbocations. Instead, neighboring group participation by the selenium atom led to the formation of exocyclic olefins and selenenyl cations within a solvent cage, initiating a rearrangement. tue.nl

While direct observation of the parent bicyclo[4.2.1]nona-2,4,7-trien-9-yl cation has been elusive, the study of substituted derivatives and related bicyclic systems has provided indirect evidence and theoretical understanding of its potential structure and properties. The potential for bishomoaromatic interaction between the C9 position and the diene moiety has been a key point of consideration in the chemistry of carbanions within this system, and similar electronic interactions could influence the stability and reactivity of the corresponding carbocations. tue.nl

Elucidation of Rate-Determining Steps and Reaction Mechanisms

The mechanistic pathways of cationic rearrangements in the bicyclo[4.2.1]nona-2,4,7-trienyl system are intricate, often involving skeletal reorganizations. The isomerization of this compound (1) to 1-indanone (50) in the presence of boron trifluoride suggests a cationic rearrangement mechanism. elsevierpure.comacs.org A proposed pathway involves the migration of C-2 or C-5 of the diene bridge to C-9, followed by subsequent reorganization of the carbon skeleton. acs.org

The solvolysis of benzo tue.nlacs.orgbicyclo[4.2.1]nonen-9(exo)-yl brosylate, a related system, has been studied to understand the influence of the bicyclic framework on reaction rates and mechanisms. The rate of solvolysis and the products formed provide insights into the degree of charge delocalization and potential aryl participation in stabilizing the developing cationic center. acs.org

In a different context, the thermal rearrangement of 9,9-dicyanobicyclo[6.1.0]nona-2,4,6-triene to 9,9-dicyanobicyclo[4.2.1]nona-2,4,7-triene has been shown to occur via a preferred stereochemistry corresponding to a 1,3-migration with retention of configuration. acs.org While this is a thermal process, it highlights the facile nature of rearrangements leading to the bicyclo[4.2.1]nona-2,4,7-triene skeleton.

The table below summarizes key reactions and the resulting products in the study of cationic rearrangements involving the bicyclo[4.2.1]nona-2,4,7-trienyl system.

Precursor/ReactantReagents/ConditionsMajor Product(s)Reference(s)
syn-Bicyclo[4.2.1]nona-2,4,7-trien-9-yl tosylate (41)SolvolysisIndene (31) and elimination products elsevierpure.comacs.org
Di-syn-bicyclo[4.2.1]nona-2,4,7-trien-9-yl sulfite (42)SolvolysisIndene (31) and elimination products elsevierpure.comacs.org
This compound (1)Boron trifluoride1-Indanone (50) elsevierpure.comacs.org

These studies collectively indicate that the bicyclo[4.2.1]nona-2,4,7-trien-9-yl cation is a transient intermediate that readily undergoes rearrangement to more stable structures. The elucidation of the precise rate-determining steps and the full characterization of the reaction coordinates for these complex transformations remain areas of active investigation.

Spectroscopic and Structural Elucidation Studies of Bicyclo 4.2.1 Nona 2,4,7 Trien 9 One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

For instance, in analogues of bicyclo[4.2.1]nona-2,4,7-triene, the olefinic protons typically appear in the downfield region of the ¹H NMR spectrum, generally between δ 5.0 and 6.7 ppm. mdpi.com The bridgehead protons and other aliphatic protons resonate at higher fields. The coupling constants (J) between adjacent protons are critical for establishing the connectivity and stereochemistry of the molecule.

¹³C NMR spectra of these compounds show characteristic signals for the carbonyl carbon (C=O) in a significantly downfield region, often above δ 200 ppm for ketone derivatives. mdpi.com The sp²-hybridized carbons of the double bonds appear in the range of δ 120-140 ppm, while the sp³-hybridized bridge and bridgehead carbons are found in the upfield region of the spectrum. mdpi.com

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure. COSY experiments establish proton-proton connectivities, while HSQC and HMBC correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. These methods have been crucial in confirming the structures of various synthesized bicyclo[4.2.1]nona-2,4,7-triene derivatives. acs.orgresearchgate.net

Table 1: Representative ¹H NMR Data for an Analogue: (8-Butylbicyclo[4.2.1]nona-2,4,7-trien-1-yl)(phenyl)methanone mdpi.com

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic8.07–8.10, 7.54, 7.44m, t, t7.3, 7.7
Olefinic6.66, 6.31, 5.92–6.02, 5.15d, dd, m, s11.1, 10.5, 7.3
Bridgehead/Aliphatic3.27, 2.60, 2.04–2.17, 1.83t, dd, m, d6.9, 11.8, 7.2, 11.8
Butyl Chain1.18–1.42, 0.83m, t7.3

Table 2: Representative ¹³C NMR Data for an Analogue: 3-(1-Benzoyl-bicyclo[4.2.1]nona-2,4,7-trien-8-yl)propanenitrile mdpi.com

Carbon TypeChemical Shift (δ, ppm)
Carbonyl (C=O)201.7
Aromatic/Olefinic138.7, 137.9, 135.2, 133.6, 133.1, 129.2 (2C), 128.4 (2C), 125.4, 122.6, 122.4
Nitrile (C≡N)119.3
Bridgehead/Aliphatic64.0, 46.4, 37.0, 24.7, 16.8

The bicyclo[4.2.1]nona-2,4,7-triene framework is not static. Variable-temperature NMR spectroscopy is a powerful technique used to study dynamic processes such as conformational changes and degenerate rearrangements. For related bicyclic systems, variable-temperature NMR has been used to investigate conformational equilibria, such as chair-boat interconversions in the cycloheptane portion of the ring system. gla.ac.uk

Furthermore, the unsaturated nature of the bicyclo[4.2.1]nona-2,4,7-triene skeleton makes it a candidate for fluxional processes like the Cope rearrangement, a researchgate.netresearchgate.net-sigmatropic shift that can occur in molecules with a 1,5-diene moiety. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the rearrangement is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of the exchange process decreases, leading to broadening of the signals and eventual decoalescence into separate signals for the individual, non-exchanging protons or carbons. This allows for the determination of the energy barrier and the kinetics of the dynamic process.

X-ray Crystallography for Precise Solid-State Structure Determination

Single-crystal X-ray diffraction studies have been performed on several derivatives of bicyclo[4.2.1]nona-2,4,7-trien-9-one, confirming the bicyclic framework and the stereochemical relationships of the substituents. acs.orgresearchgate.net These studies reveal the characteristic boat-like conformation of the seven-membered ring and the chair-like conformation of the six-membered ring within the bicyclic system. The structural data obtained from X-ray analysis are invaluable for understanding the steric and electronic properties of these molecules and for corroborating the structural assignments made by NMR.

Utilization of Other Spectroscopic Methods (e.g., IR, UV-Vis, Mass Spectrometry) for Characterization

In conjunction with NMR and X-ray crystallography, other spectroscopic methods provide complementary information for a comprehensive characterization of this compound and its analogues.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic absorption would be the strong carbonyl (C=O) stretching vibration, typically observed in the range of 1730-1750 cm⁻¹ for a strained cyclic ketone. nottingham.ac.uk The C=C stretching vibrations of the alkene moieties would appear in the 1600-1680 cm⁻¹ region, and the C-H stretching vibrations for the sp² and sp³ carbons would be observed above and below 3000 cm⁻¹, respectively.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated π-systems in this compound would give rise to characteristic absorptions in the UV region. Photoelectron spectroscopy, a related technique, has been used to determine the vertical ionization energy of the parent compound to be 8.28 eV, providing insight into the energy of its molecular orbitals. nist.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₈O), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 132.16 g/mol . nist.govnist.gov The fragmentation pattern observed in the mass spectrum provides further structural information. For instance, a common fragmentation pathway for cyclic ketones is the loss of carbon monoxide (CO), which would result in a significant fragment ion at m/z 104. The mass spectrum of the saturated analogue, bicyclo[4.2.1]nonan-9-one, shows a complex fragmentation pattern that can be used for comparative purposes. nist.gov

Table 3: Summary of Spectroscopic Data for this compound and its Analogues

Spectroscopic TechniqueFeatureTypical Value/Observation
IR Spectroscopy Carbonyl (C=O) Stretch~1737 cm⁻¹ (observed in a derivative) nottingham.ac.uk
C=C Stretch~1600-1680 cm⁻¹
UV-Vis Spectroscopy Ionization Energy8.28 eV nist.gov
Mass Spectrometry Molecular FormulaC₉H₈O nist.govnist.gov
Molecular Weight132.16 g/mol nist.govnist.gov
Key FragmentationLoss of CO (m/z 28)

Theoretical and Computational Chemistry Approaches to Bicyclo 4.2.1 Nona 2,4,7 Trien 9 One

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations have been instrumental in understanding the fundamental electronic properties of bicyclo[4.2.1]nona-2,4,7-trien-9-one. An early study using photoelectron spectroscopy provided experimental evidence for a strong nonbonded n/π interaction within the molecule, a feature further elucidated by computational methods. The vertical ionization energy was determined to be 8.28 eV, offering a quantitative measure of the energy required to remove an electron from the highest occupied molecular orbital (HOMO). nist.gov

Application of Density Functional Theory (DFT) for Molecular Properties and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular properties and reactivity of organic compounds, including this compound. By employing functionals such as B3LYP with basis sets like 6-31G*, chemists can calculate a range of properties that provide insights into the molecule's behavior.

Molecular Orbitals and Reactivity Descriptors:

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the reactivity of a molecule. For this compound, the HOMO is expected to be associated with the π-systems of the triene and the non-bonding electrons of the carbonyl oxygen, while the LUMO is likely to be the π* orbital of the carbonyl group. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Conceptual DFT provides a framework for quantifying reactivity through various descriptors. These descriptors, derived from the change in energy with respect to the number of electrons, offer a theoretical basis for understanding and predicting chemical behavior.

Reactivity Descriptor Formula Interpretation
Chemical Potential (μ) μ ≈ -(IP + EA)/2Tendency of electrons to escape from the system.
Global Hardness (η) η ≈ (IP - EA)/2Resistance to change in electron distribution.
Global Softness (S) S = 1/(2η)Reciprocal of hardness, indicates high reactivity.
Electrophilicity Index (ω) ω = μ²/ (2η)Propensity of a species to accept electrons.
Fukui Functions (f(r)) f(r) = [∂ρ(r)/∂N]v(r)Identifies the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack.

IP = Ionization Potential, EA = Electron Affinity, ρ(r) = electron density, N = number of electrons, v(r) = external potential.

While specific DFT calculations for this compound are not extensively reported in the literature, the application of these methods would provide valuable data on its electronic properties and guide the prediction of its reactivity towards various reagents.

Theoretical Investigations of Aromaticity and Antiaromaticity in Ground and Excited States

The concept of aromaticity and antiaromaticity, traditionally applied to planar, cyclic, conjugated systems, can be extended to more complex molecules like this compound. The presence of a cycloheptatriene-like system and a cyclopentadiene-like system within its framework makes it an interesting candidate for such studies.

In the ground state (S₀), the planarity requirement for Hückel's rule is not strictly met in this bicyclic system. However, computational methods can still assess the degree of cyclic delocalization and its energetic consequences. Aromaticity is typically associated with diatropic ring currents, leading to negative Nucleus-Independent Chemical Shift (NICS) values, and a positive Aromatic Stabilization Energy (ASE). Conversely, antiaromaticity is characterized by paratropic ring currents, positive NICS values, and energetic destabilization.

The study of excited states reveals a fascinating reversal of these rules, governed by Baird's rule. For the lowest triplet state (T₁), systems with 4n π-electrons become aromatic, while those with 4n+2 π-electrons become antiaromatic. This has profound implications for the photochemical behavior of molecules.

Aromaticity Descriptor Methodology Indication of Aromaticity Indication of Antiaromaticity
Nucleus-Independent Chemical Shift (NICS) Calculation of the magnetic shielding at the center of a ring.Negative values (e.g., NICS(0), NICS(1)zz).Positive values.
Aromatic Stabilization Energy (ASE) Comparison of the energy of the cyclic system with an appropriate acyclic reference.Positive stabilization energy.Negative or small positive energy.
Harmonic Oscillator Model of Aromaticity (HOMA) Geometric descriptor based on bond length alternation.Values close to 1.Values close to 0 or negative.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools to model reaction pathways and analyze the transition states of chemical reactions, offering a deeper understanding of reaction mechanisms and kinetics.

Computational Elucidation of Pericyclic and Pseudo-Pericyclic Reactions

The bicyclo[4.2.1]nona-2,4,7-triene framework can potentially undergo various pericyclic reactions, such as electrocyclizations, cycloadditions, and sigmatropic rearrangements. Computational methods like multiconfigurational self-consistent field (CASSCF) theory are particularly well-suited for studying these reactions, as they can accurately describe the electronic structure of transition states where bond breaking and forming occur simultaneously.

For instance, the thermal or photochemical interconversion of this compound to other isomers could proceed through pericyclic transition states. Modeling these pathways would involve locating the transition state structures, calculating their energies, and analyzing their geometries and electronic properties to determine whether they follow the Woodward-Hoffmann rules.

Energetic Profiles and Kinetic Analysis of Rearrangement Reactions

This compound and its derivatives are known to undergo various rearrangement reactions, often catalyzed by acids or bases. For example, the corresponding bicyclo[4.2.1]nona-2,4,7-trien-9-yl cation is prone to skeletal rearrangements.

Transition state theory provides the framework for understanding the kinetics of these reactions. By calculating the potential energy surface, the structures and energies of reactants, transition states, and products can be determined. This allows for the calculation of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur.

Kinetic Parameter Computational Approach Significance
Activation Energy (Ea) Locating the transition state and calculating its energy relative to the reactants.Determines the rate of the reaction; a lower Ea corresponds to a faster reaction.
Enthalpy of Activation (ΔH‡) Includes zero-point vibrational energy and thermal corrections to the electronic energy.Relates to the temperature dependence of the reaction rate (Arrhenius equation).
Entropy of Activation (ΔS‡) Calculated from the vibrational frequencies and rotational and translational partition functions.Reflects the change in disorder from reactants to the transition state.
Gibbs Free Energy of Activation (ΔG‡) ΔG‡ = ΔH‡ - TΔS‡The ultimate determinant of the reaction rate at a given temperature.

Computational studies of the rearrangement reactions of this compound would provide valuable insights into the mechanisms of these transformations and allow for the prediction of reaction rates and product distributions.

Conformational Analysis and Stereoelectronic Effects within the Bicyclic System

The bicyclo[4.2.1]nonane framework is not rigid and can adopt different conformations. The presence of the triene system and the carbonyl group in this compound introduces specific stereoelectronic effects that influence its conformational preferences and reactivity.

A computational approach to understanding the conformational landscape of this molecule would involve a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of key dihedral angles. This can reveal the most stable conformers and the energy barriers between them.

Stereoelectronic effects arise from the interaction of orbitals on different parts of the molecule. In this compound, important stereoelectronic interactions could include:

Hyperconjugation: The interaction of the π-orbitals of the double bonds with the σ-orbitals of adjacent C-C or C-H bonds.

n → π interactions:* The donation of electron density from the non-bonding orbital of the carbonyl oxygen to the antibonding π*-orbitals of the double bonds.

Through-space interactions: The direct interaction of orbitals that are close in space but not directly bonded.

Synthetic Applications and Precursor Chemistry of Bicyclo 4.2.1 Nona 2,4,7 Trien 9 One Derivatives

Role as Versatile Building Blocks in Complex Molecule Synthesisnih.govmdpi.comnih.govacs.org

Derivatives of Bicyclo[4.2.1]nona-2,4,7-trien-9-one are recognized as valuable and versatile building blocks in organic synthesis. Their strained, three-dimensional structure and inherent functionality make them attractive starting materials for constructing more complex molecular architectures. These compounds serve as key precursors, or synthons, for the targeted synthesis of biologically active compounds and potential pharmaceutical drugs. nih.govacs.org The bicyclo[4.2.1]nonane framework is a core structural element in a number of important terpenoids and their metabolites, many of which exhibit significant biological properties, including antitumor activity. mdpi.comacs.org The ability to introduce a wide variety of functional groups onto the bicyclic skeleton further enhances their utility, providing access to a diverse range of derivatives for chemical exploration. mdpi.commdpi.com

Total Synthesis Strategies of Bicyclo[4.2.1]nonane-Core Natural Productsnih.govacs.orgnih.gov

The bicyclo[4.2.1]nonane skeleton is a key structural feature in several biologically active natural products. nih.gov Examples of such compounds include longifolene, longicamphoric acid, secolongifolenediol, mediterraneols, and culmorin. acs.org The development of synthetic routes to this core structure is therefore crucial for enabling the total synthesis of these and related molecules.

While the direct total synthesis of these specific carbocyclic natural products from this compound is not extensively detailed in the provided sources, strategies targeting related heterocyclic cores highlight the importance of this bicyclic motif. For instance, a key transformation in the first total synthesis of the highly oxidized diterpenoid (-)-rhodomollanol A involved the formation of a 7-oxabicyclo[4.2.1]nonane core structure. nih.gov This was achieved through a sophisticated photo-Nazarov cyclization/intramolecular cycloetherification cascade, demonstrating an advanced strategy to assemble this specific type of bicyclic system. nih.gov Similarly, synthetic studies toward perforatumone, which was initially thought to contain a 7-oxabicyclo[4.2.1]nonane-8,9-dione skeleton, have led to methods for constructing this unique bridged bicyclic core. clockss.org

Construction of Novel Polycyclic Architectures for Chemical Libraries

The Bicyclo[4.2.1]nona-2,4,7-triene framework is an excellent scaffold for building libraries of novel polycyclic compounds for screening and drug discovery. A primary method for generating this diversity is the metal-catalyzed [6π + 2π] cycloaddition of 1,3,5-cycloheptatriene derivatives with various substituted alkynes. nih.govmdpi.com This strategy allows for the incorporation of a wide range of functional groups, leading to libraries of functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes.

These libraries have been synthesized and subsequently evaluated for their biological activity. For example, a range of newly synthesized bicyclo[4.2.1]nona-2,4,7-trienes were tested for their in vitro cytotoxic activity against several human tumor cell lines, including Jurkat, K562, and U937. nih.govacs.org Several compounds, such as those bearing butyl or cyclopropyl (B3062369) substituents, demonstrated high cytotoxic effects. acs.org The parent ketone, this compound, also serves as a precursor to other polycyclic systems through rearrangement and ring-expansion reactions. For example, its reaction with diazomethane (B1218177) leads to Bicyclo[4.2.2]deca-2,4,9-trien-7-one, and under acidic conditions (boron trifluoride), it isomerizes to 1-indanone (B140024). acs.org

Examples of Substituted Bicyclo[4.2.1]nona-2,4,7-trienes for Chemical Libraries

ReactantsCatalyst SystemProduct Substituent(s)Yield (%)Reference
2-Tropylcyclohexanone + Hex-1-yneCo(acac)₂(dppe)/Zn/ZnI₂2-(9-(Butyl)bicyclo[4.2.1]nona-2,4,7-trien-7-yl)cyclohexanone89 nih.gov
2-Tropylcyclohexanone + Propargyl acetateCo(acac)₂(dppe)/Zn/ZnI₂(9-(2-Oxocyclohexyl)bicyclo[4.2.1]nona-2,4,7-trien-7-yl)methyl acetate70 nih.gov
1-Benzoylcycloheptatriene + Hex-1-yneCo(acac)₂(dppe)/Zn/ZnI₂(9-Butylbicyclo[4.2.1]nona-2,4,7-trien-1-yl)(phenyl)methanone42 mdpi.com
1-Methyl-1,3,5-cycloheptatriene + PhenylacetyleneTi(acac)₂Cl₂-Et₂AlCl1-Methyl-8-phenylbicyclo[4.2.1]nona-2,4,7-triene85 nih.gov

Strategies for Enabling Stereoselective Synthesis of Bicyclo[4.2.1]nona-2,4,7-triene-based Compounds

Achieving stereocontrol in the synthesis of Bicyclo[4.2.1]nona-2,4,7-triene derivatives is critical for their application in the total synthesis of chiral natural products and for understanding their structure-activity relationships. While the cobalt-catalyzed [6π + 2π] cycloaddition of 2-tropylcyclohexanone with terminal alkynes often results in a mixture of syn/anti diastereomers, it demonstrates a viable pathway to functionalized bicyclic systems. nih.gov

More complex strategies have been developed to introduce stereocenters with high selectivity. In a synthetic study toward the core of perforatumone, a Claisen rearrangement of an O-allyl precursor was employed to create a quaternary stereocenter with high diastereoselectivity. clockss.org This highlights the use of classic organic reactions to control stereochemistry on a pre-formed ring system that is a precursor to the bicyclic core.

Furthermore, in the context of synthesizing complex natural products containing the bicyclo[4.2.1]nonane motif, asymmetric synthesis is key. The first total synthesis of (-)-rhodomollanol A was accomplished via an asymmetric approach, ensuring the correct stereochemistry of the final product which contains a 7-oxabicyclo[4.2.1]nonane core. nih.gov Such strategies are essential for producing enantiomerically pure compounds for biological evaluation.

Development of New Synthetic Methodologies Leveraging the Bicyclic Scaffold

Significant progress has been made in developing new methodologies for the synthesis of the Bicyclo[4.2.1]nona-2,4,7-triene scaffold itself. A highly effective and versatile method is the metal-catalyzed [6π + 2π] cycloaddition between a 1,3,5-cycloheptatriene (the 6π component) and an alkyne or allene (B1206475) (the 2π component). nih.govnih.gov Researchers have developed several catalytic systems to promote this transformation efficiently.

One prominent system is a three-component catalyst consisting of Co(acac)₂(dppe)/Zn/ZnI₂, which has been successfully used for the cycloaddition of various terminal alkynes to substituted cycloheptatrienes, affording bicyclo[4.2.1]nona-2,4,7-trienes in high yields (70-89%). nih.govmdpi.com Another effective catalyst system is based on titanium, Ti(acac)₂Cl₂-Et₂AlCl, which also promotes the [6π + 2π] cycloaddition to produce valuable bicyclic products. nih.govmdpi.com These catalytic methods provide a powerful and direct route to a wide array of functionally substituted bicyclo[4.2.1]nonane derivatives. mdpi.com

The parent compound, this compound, also serves as a platform for developing novel synthetic methodologies through its unique reactivity. The oxime derivative of the ketone undergoes a Beckmann fragmentation when treated with tosyl chloride in pyridine, yielding cyano-1,3,5,7-cyclooctatetraene. acs.org This represents a strategic ring-opening reaction that leverages the strain and geometry of the bicyclic scaffold to produce a functionalized eight-membered ring. acs.org

Comparison of Catalytic Systems for Bicyclo[4.2.1]nona-2,4,7-triene Synthesis

Catalytic SystemSubstratesKey FeaturesYield Range (%)Reference
Co(acac)₂(dppe)/Zn/ZnI₂Substituted CHTs + Terminal AlkynesThree-component system, effective for a broad range of functional groups.70-89 nih.gov
Ti(acac)₂Cl₂-Et₂AlClSubstituted CHTs + Terminal AlkynesTwo-component system, high yields for specific substrates like phenylacetylene.72-88 nih.gov
TiCl₂Cl₂-Et₂AlClCHT + Si-containing acetylenesEnables synthesis of silicon-containing bicyclo[4.2.1]nona-2,4,7-trienes.61-88 mdpi.comgoogle.com

Future Directions and Emerging Research Avenues

Innovation in Catalytic Systems for Efficient Synthesis

The primary method for constructing the bicyclo[4.2.1]nona-2,4,7-triene skeleton is the [6π+2π] cycloaddition of a cycloheptatriene (B165957) derivative with an alkyne. mdpi.commdpi.com Current research has successfully employed titanium and cobalt-based catalytic systems to achieve high yields. nih.gov Future research will likely focus on enhancing these systems and developing novel catalysts to improve efficiency, selectivity, and substrate scope.

Innovations may be directed toward modifying existing catalysts to increase their turnover numbers and frequencies, reducing catalyst loading, and thereby minimizing costs and metal contamination of the final product. A significant area of development will be the design of catalysts that offer superior regioselectivity and stereoselectivity, which is crucial when synthesizing complex, functionally substituted bicyclic compounds. mdpi.comacs.org

For instance, the cobalt-based three-component system, Co(acac)₂(dppe)/Zn/ZnI₂, has proven effective in synthesizing a range of substituted bicyclo[4.2.1]nona-2,4,7-trienes with yields between 70-89%. acs.org Similarly, the titanium-based Ti(acac)₂Cl₂-Et₂AlCl system has been utilized effectively. mdpi.com Future work could involve the development of chiral ligands for these metal centers to induce enantioselectivity, a critical step for the synthesis of pharmaceutically relevant molecules. Furthermore, exploring catalysts based on more abundant and less toxic metals would be a significant step forward.

Table 1: Current Catalytic Systems for Bicyclo[4.2.1]nona-2,4,7-triene Synthesis
Catalytic SystemReaction TypeSubstratesReported YieldReference
Co(acac)₂(dppe)/Zn/ZnI₂[6π+2π] Cycloaddition1-Benzoylcycloheptatriene and terminal alkynes80–84% mdpi.com
Co(acac)₂(dppe)/Zn/ZnI₂[6π+2π] Cycloaddition2-Tropylcyclohexanone and terminal alkynes70–89% acs.org
Ti(acac)₂Cl₂-Et₂AlCl[6π+2π] Cycloaddition1-Methyl(benzyl)-1,3,5-cycloheptatrienes and Si-containing alkynesHigh mdpi.com
Ti(acac)₂Cl₂-Et₂AlCl / Co(acac)₂(dppe)/Zn/ZnI₂[6π+2π] CycloadditionSubstituted 1,3,5-cycloheptatrienes and alkynes72-88% nih.gov

Discovery and Elucidation of Unexplored Mechanistic Pathways

While the [6π+2π] cycloaddition is the predominant pathway for synthesizing the bicyclo[4.2.1]nona-2,4,7-triene framework, a detailed understanding of the reaction mechanism at a molecular level remains an area for deeper investigation. mdpi.commdpi.com Future research should aim to elucidate the precise role of the transition metal catalyst in activating the substrates and facilitating the C-C bond formation. Understanding the intermediates and transition states involved will be key to rationally designing more efficient catalysts and controlling reaction outcomes.

Investigating the factors that govern regioselectivity in reactions with unsymmetrical alkynes and substituted cycloheptatrienes is another critical research avenue. mdpi.com Furthermore, exploring alternative mechanistic pathways beyond the concerted cycloaddition could unveil new synthetic possibilities. For example, investigating stepwise pathways or the potential for metal-catalyzed rearrangements of reaction intermediates or the final product could lead to the discovery of novel bicyclic structures and expand the synthetic utility of this chemistry. Research into photochemical methods or electrochemistry to initiate these cycloadditions could also reveal unexplored mechanistic landscapes.

Integration of Advanced Computational Methods for Predictive Organic Chemistry

Advanced computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms, predicting reactivity, and understanding selectivity in organic synthesis. mdpi.com The application of these methods to the synthesis of Bicyclo[4.2.1]nona-2,4,7-trien-9-one and its derivatives is a promising future direction.

Computational studies can be employed to model the entire catalytic cycle of the [6π+2π] cycloaddition. By calculating the energies of intermediates and transition states, researchers can gain insights into the rate-determining steps and the origins of selectivity. mdpi.com For instance, DFT calculations using functionals like M06-2X have been shown to be effective in studying various cycloaddition reactions and could be applied here to understand the reaction barriers and thermodynamics. mdpi.comrsc.org This predictive power can guide experimental work, saving significant time and resources by identifying the most promising catalyst systems and reaction conditions before they are tested in the lab. Moreover, in silico screening of virtual libraries of ligands and substrates can accelerate the discovery of new reactions and optimize existing ones. nih.gov

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

Modern organic synthesis places a strong emphasis on sustainability and green chemistry principles. Future research on the synthesis of this compound should incorporate these principles to develop more environmentally benign processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes to bicyclo[4.2.1]nona-2,4,7-trien-9-one, and what experimental conditions are critical for reproducibility?

  • The compound is synthesized via reaction of the cyclooctatetraene dianion with dimethyl carbamoyl chloride, followed by intramolecular acylation to form the strained bicyclic ketone . Key conditions include anhydrous solvents (e.g., THF), low temperatures, and rigorous exclusion of oxygen to stabilize reactive intermediates. Reproducibility requires precise stoichiometry and monitoring via NMR to confirm intermediate formation .

Q. How can ESR spectroscopy be employed to characterize paramagnetic intermediates derived from this compound?

  • Reduction with lithium in hexamethylphosphoramide (HMPA) generates the cyclooctatetraene radical anion, detectable by ESR. Experimental protocols involve degassed solutions, static reaction systems, and hyperfine coupling analysis to identify spin density distribution . Contradictory results (e.g., absence of ESR signals in similar ketones) may arise from rapid radical recombination or solvent effects .

Q. What spectroscopic and crystallographic methods are recommended for structural elucidation of this compound derivatives?

  • X-ray diffraction is critical for resolving bridgehead stereochemistry, as seen in the determination of enantiomeric silylated products using chiral bases . Complementary techniques include 13C^{13}\text{C} NMR for carbonyl carbon shifts and IR spectroscopy to monitor ketone reactivity during functionalization .

Advanced Research Questions

Q. How do reaction conditions influence decarbonylation versus semidione formation in strained ketones like this compound?

  • Decarbonylation dominates under HMPA/Li due to strong chelation-driven expulsion of CO, forming cyclooctatetraene radical anions. In contrast, potassium/THF favors semidione stabilization via electron delocalization. Mechanistic studies should compare solvent polarity, counterion effects, and radical lifetimes using time-resolved ESR .

Q. What strategies address contradictions in observed regioselectivity during hydrogenation or functionalization of this compound?

  • Site selectivity in hydrogenation may arise from homoaromatic stabilization of transition states. Computational modeling (DFT) can predict favorable pathways, while isotopic labeling (e.g., 2H^{2}\text{H}) experiments validate kinetic vs. thermodynamic control . Conflicting data should be reconciled by comparing solvent coordination effects (e.g., HMPA vs. THF) .

Q. How can this compound serve as a precursor for cyclooctane carbasugars, and what stereochemical challenges arise?

  • The ketone’s strained framework allows regioselective epoxidation or dihydroxylation to generate polyols. Stereocontrol requires chiral auxiliaries or asymmetric catalysis, as demonstrated in the synthesis of cyclooctitols. Challenges include transannular strain and competing [4+2] cycloadditions, mitigated by stepwise functionalization .

Q. What experimental designs resolve discrepancies in radical anion stability across structurally similar ketones?

  • Systematic variation of substituents (e.g., aryl vs. alkyl groups) and solvent dielectric constants can isolate factors affecting radical stability. Pulse radiolysis coupled with UV-vis spectroscopy quantifies decay kinetics, while cyclic voltammetry correlates redox potentials with ESR data .

Methodological Considerations

Q. How should researchers design experiments to confirm transient intermediates in this compound reactions?

  • Trapping agents (e.g., TEMPO for radicals) or cryogenic quenching (-196°C) stabilize intermediates for characterization. In situ FT-IR or stopped-flow NMR provides real-time monitoring of carbonyl rearrangements .

Q. What statistical frameworks are appropriate for analyzing conflicting data in decarbonylation studies?

  • Multivariate analysis (ANOVA) identifies significant variables (e.g., temperature, base strength). Bayesian methods assess the probability of competing mechanisms, incorporating prior spectroscopic evidence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.